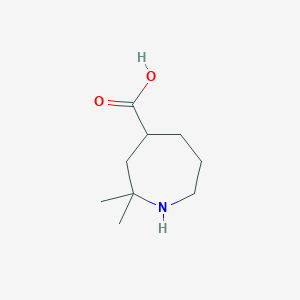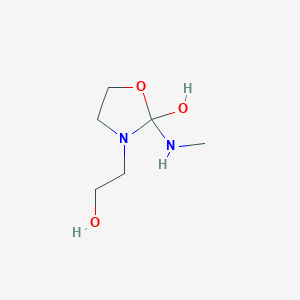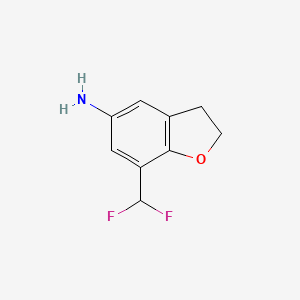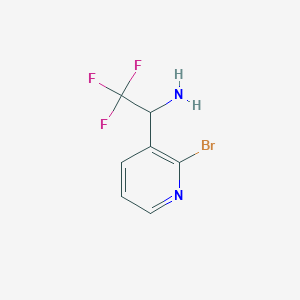
2,2-Dimethylazepane-4-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethylazepane-4-carboxylicacid is an organic compound belonging to the azepane family, characterized by a seven-membered ring containing one nitrogen atom The presence of two methyl groups at the 2-position and a carboxylic acid group at the 4-position makes this compound unique
準備方法
Synthetic Routes and Reaction Conditions
Cyclization of Amino Acids: One common method involves the cyclization of amino acids. For instance, starting from 2,2-dimethyl-1,6-diaminohexane, cyclization can be achieved under acidic conditions to form the azepane ring, followed by oxidation to introduce the carboxylic acid group at the 4-position.
Reductive Amination: Another method involves the reductive amination of 2,2-dimethyl-1,6-diketone with ammonia or primary amines, followed by cyclization and subsequent oxidation.
Industrial Production Methods
Industrial production often employs catalytic hydrogenation and cyclization processes The use of metal catalysts such as palladium or nickel under high pressure and temperature conditions can facilitate the formation of the azepane ring
化学反応の分析
Types of Reactions
Oxidation: 2,2-Dimethylazepane-4-carboxylicacid can undergo oxidation reactions, particularly at the nitrogen atom or the methyl groups, leading to the formation of N-oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde, depending on the reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxylic acid group, forming esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alcohols or amines in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Major Products
Oxidation: N-oxides, hydroxylated derivatives.
Reduction: Alcohols, aldehydes.
Substitution: Esters, amides.
科学的研究の応用
Chemistry
In synthetic chemistry, 2,2-Dimethylazepane-4-carboxylicacid serves as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a scaffold in drug design. Its ability to form stable rings and interact with biological targets makes it a candidate for the development of enzyme inhibitors or receptor modulators.
Medicine
Medically, derivatives of this compound are explored for their therapeutic potential. They may exhibit activity against certain diseases by modulating biological pathways or inhibiting specific enzymes.
Industry
In the industrial sector, this compound is used in the production of polymers and resins. Its stability and reactivity make it suitable for creating materials with specific mechanical and chemical properties.
作用機序
The mechanism by which 2,2-Dimethylazepane-4-carboxylicacid exerts its effects depends on its interaction with molecular targets. The nitrogen atom in the azepane ring can form hydrogen bonds or coordinate with metal ions, influencing enzyme activity or receptor binding. The carboxylic acid group can participate in ionic interactions or form covalent bonds with target molecules, modulating their function.
類似化合物との比較
Similar Compounds
Azepane: The parent compound without the methyl and carboxylic acid groups.
2-Methylazepane: A simpler derivative with only one methyl group.
4-Carboxyazepane: An azepane with a carboxylic acid group but no methyl groups.
Uniqueness
2,2-Dimethylazepane-4-carboxylicacid is unique due to the presence of both methyl groups and the carboxylic acid group
特性
分子式 |
C9H17NO2 |
|---|---|
分子量 |
171.24 g/mol |
IUPAC名 |
2,2-dimethylazepane-4-carboxylic acid |
InChI |
InChI=1S/C9H17NO2/c1-9(2)6-7(8(11)12)4-3-5-10-9/h7,10H,3-6H2,1-2H3,(H,11,12) |
InChIキー |
SAZXAWAVBGZBJF-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(CCCN1)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-Amino-1-methyl-1H-[1,2,4]triazolo[4,3-a]pyridin-4-iumbromide](/img/structure/B13122173.png)








![2-Methylimidazo[1,2-a]pyrazine-3,8-diol](/img/structure/B13122225.png)
